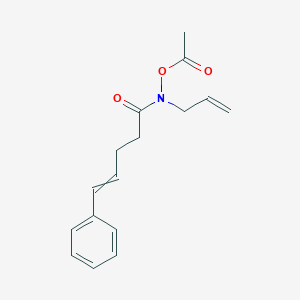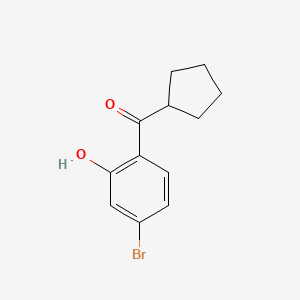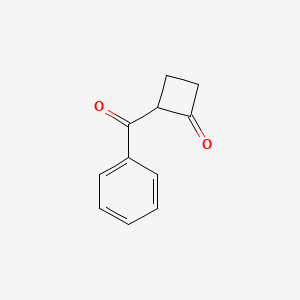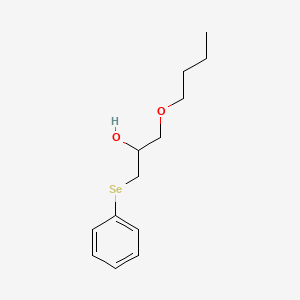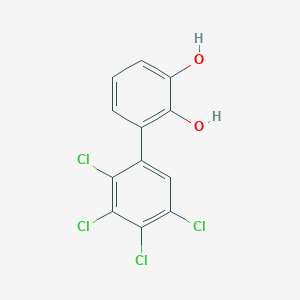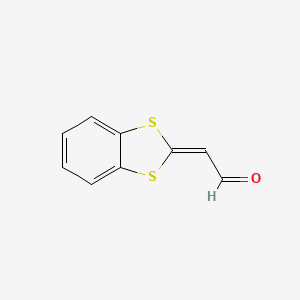
18-Chlorocyclooctadec-9-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Chlorocyclooctadec-9-en-1-one is an organic compound with the molecular formula C18H31ClO It consists of a cyclooctadecene ring with a chlorine atom at the 18th position and a ketone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Chlorocyclooctadec-9-en-1-one typically involves the chlorination of cyclooctadec-9-en-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 18th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
18-Chlorocyclooctadec-9-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
18-Chlorocyclooctadec-9-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 18-Chlorocyclooctadec-9-en-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards different targets. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctadec-9-en-1-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
18-Bromocyclooctadec-9-en-1-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and binding properties.
18-Iodocyclooctadec-9-en-1-one: Contains an iodine atom, making it more reactive in certain chemical reactions compared to the chlorine derivative.
Uniqueness
18-Chlorocyclooctadec-9-en-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where halogenated derivatives are required.
Propiedades
Número CAS |
84899-32-1 |
|---|---|
Fórmula molecular |
C18H31ClO |
Peso molecular |
298.9 g/mol |
Nombre IUPAC |
18-chlorocyclooctadec-9-en-1-one |
InChI |
InChI=1S/C18H31ClO/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(17)20/h1-2,17H,3-16H2 |
Clave InChI |
RTBJVKFDCGGRJN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC=CCCCCCCCC(=O)C(CCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
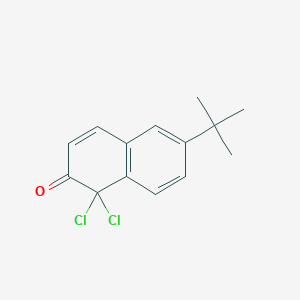
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
